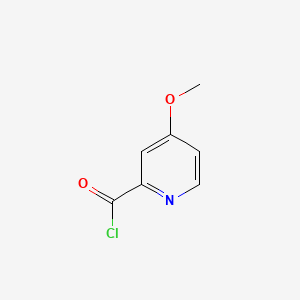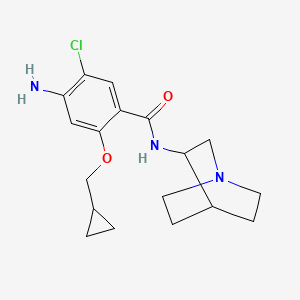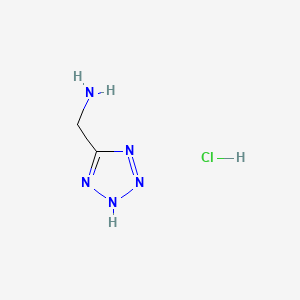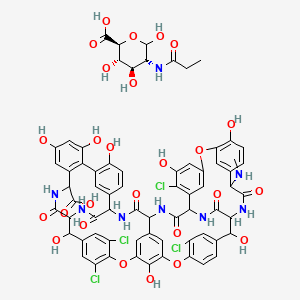
4-Methoxypyridine-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxypyridine-2-carbonyl chloride is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, featuring a methoxy group at the 4-position and a carbonyl chloride group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methoxypyridine-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-methoxypyridine with phosgene (COCl2) in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxypyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-methoxypyridine-2-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
4-Methoxypyridine-2-carboxylic Acid: Formed through hydrolysis.
4-Methoxypyridine-2-methanol: Formed through reduction.
Applications De Recherche Scientifique
4-Methoxypyridine-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials with specific properties.
Mécanisme D'action
The reactivity of 4-methoxypyridine-2-carbonyl chloride is primarily due to the electrophilic nature of the carbonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The methoxy group at the 4-position can influence the reactivity and stability of the compound by donating electron density through resonance and inductive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxypyridine-2-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-Chloropyridine-2-carbonyl Chloride: Similar structure but with a chlorine atom at the 4-position instead of a methoxy group.
Uniqueness
4-Methoxypyridine-2-carbonyl chloride is unique due to the presence of both a methoxy group and a carbonyl chloride group, which confer distinct reactivity and properties. The methoxy group can enhance the nucleophilicity of the pyridine ring, while the carbonyl chloride group provides a reactive site for various chemical transformations.
Propriétés
IUPAC Name |
4-methoxypyridine-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJSHELUTAXQTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664602 |
Source


|
| Record name | 4-Methoxypyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60664602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124050-26-6 |
Source


|
| Record name | 4-Methoxypyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60664602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-2-hydroxy-5-(2-methoxy-2-oxoethoxy)phenyl]-hydroxy-oxoazanium](/img/structure/B571206.png)

![4-CHLORO-2-[1-[(4-CHLOROPHENYL)IMINO]ETHYL]-6-NITRO-PHENOL](/img/new.no-structure.jpg)
![1,4,6,7,10,11,13-Heptazatricyclo[7.4.0.03,7]trideca-3,5,8,10,12-pentaene](/img/structure/B571210.png)
![N-Propyl-3-[2-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzamide](/img/structure/B571215.png)
![[1,4]Dioxino[2,3-g][1,3]benzothiazole](/img/structure/B571219.png)

![[3,3'-Biisoxazol]-5-ylmethanol](/img/structure/B571222.png)
